6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
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Overview
Description
6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a thieno[2,3-c]pyridine core, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes The thieno[2,3-c]pyridine core can be constructed through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed cross-coupling reactions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with desirable properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound containing the benzodioxole moiety, used in the synthesis of bioactive molecules.
Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures, often explored for their pharmacological properties.
Ester-Containing Compounds: Molecules with ester functionalities, commonly used in various chemical and industrial applications.
Uniqueness
6-ethyl 3-methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c1-3-27-20(25)22-7-6-12-15(9-22)30-18(16(12)19(24)26-2)21-17(23)11-4-5-13-14(8-11)29-10-28-13/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPSLBJEIQMMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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